molecular formula C14H22N2 B1302059 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine CAS No. 519138-03-5

1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine

Cat. No. B1302059
CAS RN: 519138-03-5
M. Wt: 218.34 g/mol
InChI Key: ASFKAOFDNOMVHD-UHFFFAOYSA-N
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Description

“1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine” is a chemical compound with the CAS Number: 519138-03-5. It has a molecular weight of 218.34 . The IUPAC name for this compound is 1-[1-(2,4-dimethylphenyl)ethyl]piperazine .


Molecular Structure Analysis

The InChI code for “1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine” is 1S/C14H22N2/c1-11-4-5-14(12(2)10-11)13(3)16-8-6-15-7-9-16/h4-5,10,13,15H,6-9H2,1-3H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Medicinal Chemistry: PI3Kδ Inhibitors Synthesis

In medicinal chemistry, this compound has been utilized in the synthesis of novel PI3Kδ inhibitors . These inhibitors are significant due to their role in cancer treatment, as PI3Kδ plays a crucial part in the signaling pathways involved in cell growth and survival .

Biochemistry: Proteomics Research

1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is mentioned as a biochemical used in proteomics research, which involves the study of proteomes and their functions. This suggests its use in understanding protein interactions and disease mechanisms .

Pharmacology: Drug Discovery

In pharmacology, this compound may serve as a building block in drug discovery, particularly in the synthesis of molecules with potential therapeutic effects. Its role in the development of PI3Kδ inhibitors already highlights its importance in pharmacological research .

properties

IUPAC Name

1-[1-(2,4-dimethylphenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-4-5-14(12(2)10-11)13(3)16-8-6-15-7-9-16/h4-5,10,13,15H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFKAOFDNOMVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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